2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound with significant relevance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes:
Step 1: The synthesis begins with the preparation of 1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole by reacting furan-2-carboxaldehyde with 4-methoxybenzaldehyde and ammonia in the presence of a catalyst.
Step 2: This intermediate product is then reacted with thioacetic acid to form the thio-imidazole compound.
Step 3: Finally, methylation of the acetamide group is achieved using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods:
Industrially, the synthesis might involve continuous flow reactors to enhance the efficiency and yield of the compound. Reaction parameters such as temperature, pressure, and solvent selection are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction:
Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride, yielding reduced imidazole derivatives.
Substitution:
The compound can participate in nucleophilic substitution reactions where the thio-group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, KMnO4.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Halides, cyanides.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction yields reduced imidazole derivatives.
Substitution products depend on the nature of the nucleophile used.
Scientific Research Applications
Chemistry:
The compound's unique structure allows it to be used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology:
In biological research, this compound may act as an enzyme inhibitor or receptor ligand due to its potential bioactivity.
Medicine:
Medicinal chemistry utilizes this compound in the development of drugs targeting specific pathways or receptors, particularly due to its imidazole and furan moieties which are known for their pharmacological activity.
Industry:
In industrial applications, it can be used in the formulation of specialty chemicals or as an intermediate in the manufacture of advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
The compound exerts its effects by interacting with specific enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
The furan and methoxyphenyl groups enhance the compound's affinity for certain biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-ylthio)-N-methylacetamide
2-(1-(furan-2-ylmethyl)-5-(4-chlorophenyl)-1H-imidazol-2-ylthio)-N-methylacetamide
Uniqueness:
The presence of the methoxy group in the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.
This compound is not just a fascinating molecule but a potential game-changer in various scientific domains. Anything specific you want to explore further?
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-19-17(22)12-25-18-20-10-16(13-5-7-14(23-2)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQDPPFBJXQFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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